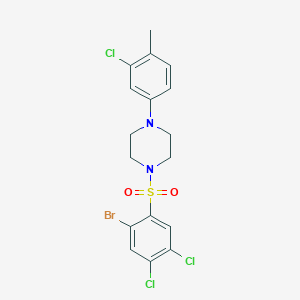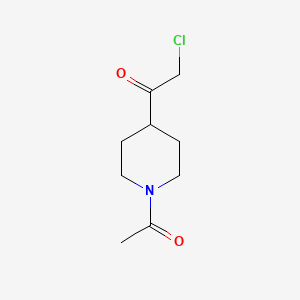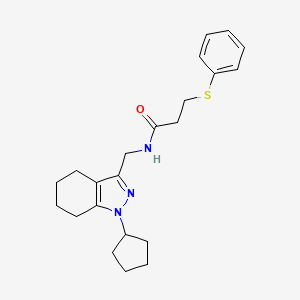
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine, also known as BDBS, is a chemical compound that has been extensively studied for its potential application in scientific research. BDBS is a piperazine derivative that has been synthesized using a number of different methods, and its mechanism of action and physiological effects have been investigated in a variety of different contexts. In
作用机制
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine is believed to inhibit the uptake of serotonin by SERT by binding to the transporter and blocking the movement of serotonin across the cell membrane. This inhibition results in an increase in extracellular serotonin levels, which can have a variety of different effects on neuronal function and behavior. Additionally, 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has been shown to bind to other neurotransmitter transporters, including the dopamine transporter and the norepinephrine transporter, although its affinity for these transporters is lower than its affinity for SERT.
Biochemical and Physiological Effects:
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has a number of different biochemical and physiological effects, many of which are related to its inhibition of SERT. For example, 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has been shown to increase extracellular serotonin levels in the brain, which can result in a variety of different effects on mood, behavior, and cognition. Additionally, 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has been shown to modulate the activity of other neurotransmitter systems, including the dopamine and norepinephrine systems. Finally, 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has been shown to have some potential as a treatment for depression and anxiety disorders, although more research is needed in this area.
实验室实验的优点和局限性
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has a number of advantages and limitations for use in laboratory experiments. One advantage is its high affinity for SERT, which makes it a useful tool for investigating the function of this transporter. Additionally, 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine is relatively easy to synthesize and can be obtained in relatively large quantities, which makes it a cost-effective tool for use in laboratory experiments. However, 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine also has some limitations. For example, its effects on other neurotransmitter systems can complicate the interpretation of experimental results, and its potential as a treatment for depression and anxiety disorders means that caution should be exercised when interpreting results obtained using 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine.
未来方向
There are a number of potential future directions for research on 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine. One area of interest is its potential as a treatment for depression and anxiety disorders. Although some preliminary studies have suggested that 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine may be effective in treating these disorders, more research is needed to determine its safety and efficacy in humans. Additionally, more research is needed to investigate the effects of 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine on other neurotransmitter systems, and to determine whether it has any potential as a tool for studying the function of these systems. Finally, more research is needed to investigate the potential long-term effects of 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine on neuronal function and behavior.
合成方法
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has been synthesized using a number of different methods. One common method involves the reaction of 2-bromo-4,5-dichlorobenzenesulfonyl chloride with 4-(3-chloro-4-methylphenyl)piperazine in the presence of a base such as triethylamine. Another method involves the reaction of 2-bromo-4,5-dichlorobenzenesulfonyl chloride with 4-(3-chloro-4-methylphenyl)piperazine in the presence of a palladium catalyst and a base such as potassium carbonate. Both methods result in the formation of 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine as a white crystalline solid.
科学研究应用
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has been investigated for its potential application in a variety of different scientific research contexts. One area of interest is its potential as a tool for studying the function of the serotonin transporter (SERT). 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has been shown to inhibit the uptake of serotonin by SERT, and this inhibition has been used to investigate the role of SERT in a variety of different physiological and pathological processes. Additionally, 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has been investigated for its potential as a treatment for depression and anxiety disorders, as well as for its potential as a tool for studying the function of other neurotransmitter transporters.
属性
IUPAC Name |
1-(2-bromo-4,5-dichlorophenyl)sulfonyl-4-(3-chloro-4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrCl3N2O2S/c1-11-2-3-12(8-14(11)19)22-4-6-23(7-5-22)26(24,25)17-10-16(21)15(20)9-13(17)18/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWFLMFSYVRRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrCl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2933601.png)
![1-Cycloheptyl-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea](/img/structure/B2933604.png)


![4-[(Pyrrolidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2933609.png)

![Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2933615.png)
![2-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2933616.png)




![N-(3-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2933622.png)
![ethyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetyl}amino)benzoate](/img/structure/B2933624.png)